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molecular formula C8H9ClN2O B1588829 2-chloro-N,N-dimethylnicotinamide CAS No. 52943-21-2

2-chloro-N,N-dimethylnicotinamide

Cat. No. B1588829
M. Wt: 184.62 g/mol
InChI Key: QNZRJGJNLOMEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05688795

Procedure details

A mixture of 2-chloronicotinic acid (1 kg, 6.35 mmol) and thionyl chloride (575 mL, 7.88 mmol) 30 mL of DMF and 3.2L of toluene was warmed slowly to 70° C. and heated at 70° C. for 30 minutes. The mixture was allowed to cool to approximately 40° C. and then added to a 40% solution of aqueous dimethylamine (3.2L, 25.5 mmol) at 10° C. such that the reaction mixture did not exceed 28° C. An additional 30 minutes was allowed and then the aqueous layer was separated and extracted with toluene (2×1L). Combined organic layers were dried (Na2 SO4), filtered and concentrated under reduced pressure. The residue was dissolved in 2L of ethyl acetate and 4L of hexanes were added slowly to give a precipitate. The mixture was aged for 16 hours and then an additional 1L of hexanes was added. The mixture was cooled in an ice bath for 2 hours and filtered. The filtered residue was washed with 20% ethyl acetate/hexanes (1×1L) and dried under a stream of air to give 2-chloro-N,N-dimethyl-nicotinamide (924.5 g, 5.01 mmol), m.p. 66°-67° C.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)(Cl)=O.[CH3:15][NH:16][CH3:17].ClC(OCC1C=CC=CC=1)=O>C1(C)C=CC=CC=1.CN(C=O)C>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:16]([CH3:17])[CH3:15])=[O:5]

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
575 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.2 L
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to approximately 40° C.
CUSTOM
Type
CUSTOM
Details
did not exceed 28° C
CUSTOM
Type
CUSTOM
Details
An additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (2×1L)
CUSTOM
Type
CUSTOM
Details
Combined organic layers were dried (Na2 SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2L of ethyl acetate and 4L of hexanes
ADDITION
Type
ADDITION
Details
were added slowly
CUSTOM
Type
CUSTOM
Details
to give a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered residue was washed with 20% ethyl acetate/hexanes (1×1L)
CUSTOM
Type
CUSTOM
Details
dried under a stream of air

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=O)N(C)C)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.01 mmol
AMOUNT: MASS 924.5 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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